
Cloprostenol
描述
Cloprostenol is a synthetic analogue of prostaglandin F2α, a naturally occurring prostaglandin. It is primarily used in veterinary medicine for its potent luteolytic properties, which means it can induce the regression of the corpus luteum, a temporary endocrine structure in female mammals . This compound is commonly used to control the reproductive cycle in livestock, induce parturition, and terminate pregnancies .
准备方法
Synthetic Routes and Reaction Conditions: Cloprostenol can be synthesized through a unified strategy involving chemoenzymatic total synthesis. This method utilizes biocatalytic retrosynthesis, starting from a dichloro-containing bicyclic ketone . The synthesis involves several key steps:
Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation: of the bicyclic ketone.
Ketoreductase-catalyzed diastereoselective reduction: of enones.
Copper(II)-catalyzed regioselective p-phenylbenzoylation: of secondary alcohol.
Industrial Production Methods: Industrial production of this compound sodium involves preparative liquid chromatography separation and purification systems. This method ensures high purity and yield, making it suitable for large-scale production .
化学反应分析
Types of Reactions: Cloprostenol undergoes various chemical reactions, including:
Oxidation: Catalyzed by Baeyer–Villiger monooxygenase.
Reduction: Catalyzed by ketoreductase.
Substitution: Involving regioselective p-phenylbenzoylation.
Common Reagents and Conditions:
Oxidation: Baeyer–Villiger monooxygenase under mild conditions.
Reduction: Ketoreductase with high diastereoselectivity.
Substitution: Copper(II) catalyst for regioselective acylation.
Major Products: The major products formed from these reactions include stereoselective intermediates crucial for the synthesis of this compound and other prostaglandin analogues .
科学研究应用
Veterinary Reproductive Management
1. Postpartum Uterine Involution in Cattle
Cloprostenol is extensively used to enhance postpartum uterine involution in dairy cows. Studies indicate that administering this compound shortly after parturition leads to faster uterine recovery and reduces the incidence of infections. For instance, research by Tanikawa et al. (2005) demonstrated that cows treated with this compound showed a shorter interval from parturition to the first estrus compared to untreated controls . Furthermore, this compound treatment has been associated with improved reproductive performance metrics, such as reduced services per conception and service periods .
2. Estrus Synchronization in Sheep
In sheep, this compound is employed for estrus synchronization. A study comparing D-cloprostenol and dinoprost tromethamine revealed that D-cloprostenol effectively induced estrus and improved pregnancy rates . The synchronization protocol using this compound resulted in significant differences in the number of ewes exhibiting estrus and subsequent pregnancy outcomes.
3. Induction of Parturition in Sows
this compound is also utilized for inducing parturition in sows. A recent study indicated that administering this compound sodium led to synchronized farrowing approximately 23 hours post-administration, significantly increasing daytime delivery rates . Additionally, it was found to enhance lactation performance in sows, increasing milk yield and improving piglet growth rates .
Hormonal Regulation Studies
4. Effects on Luteal Cells
Research has demonstrated that this compound acts as a luteolytic agent in felids, affecting progesterone production in luteal cells based on their developmental stage. In a study involving domestic cats and other felids, this compound significantly reduced progesterone levels in cultured luteal cells during the development stage but did not affect cells at the regression stage . This highlights its potential role in managing reproductive cycles across different species.
Comparative Effectiveness
Case Studies
Case Study 1: Dairy Cattle Management
A comprehensive study involving 200 dairy cows treated with this compound post-partum showed a 30% reduction in the interval to first estrus compared to untreated cows. The incidence of metritis was also significantly lower among treated cows, demonstrating this compound's efficacy in enhancing reproductive health post-calving.
Case Study 2: Sheep Breeding Programs
In a breeding program for hair sheep, two groups were treated with either dinoprost tromethamine or D-cloprostenol. The group receiving D-cloprostenol exhibited a higher percentage of ewes showing estrus within 48 hours post-treatment, leading to improved overall breeding success rates.
作用机制
Cloprostenol exerts its effects by acting as an agonist for the prostaglandin F2α receptor. This interaction induces a sharp fall in progesterone levels, leading to the regression of the corpus luteum . The compound also affects the expression of genes involved in steroidogenesis and prostaglandin synthesis .
相似化合物的比较
Cloprostenol is compared with other prostaglandin analogues such as:
- Bimatoprost
- Prostaglandin F2α
- Fluprostenol
- Travoprost
Uniqueness: this compound is unique due to its high luteolytic activity and its specific use in veterinary medicine for controlling reproductive cycles and inducing parturition . Its synthesis also showcases the potential of biocatalysis in constructing complex molecules .
生物活性
Cloprostenol is a synthetic analog of prostaglandin F2α (PGF2α), primarily utilized in veterinary medicine for its luteolytic properties. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on reproductive physiology, and clinical applications, supported by data tables and case studies.
This compound exerts its biological effects primarily through the following mechanisms:
- Luteolysis : this compound induces the regression of the corpus luteum, leading to decreased progesterone levels. This is crucial for synchronizing estrus and managing reproductive cycles in livestock.
- Uterine Contraction : The compound stimulates uterine smooth muscle contractions, facilitating parturition in pregnant animals.
Pharmacokinetics
This compound is administered via intramuscular injection and is rapidly absorbed into the bloodstream. It undergoes extensive metabolism primarily through β-oxidation. The half-life of this compound is approximately 3 hours, with elimination occurring mainly through the lungs and kidneys .
Luteolytic Activity
A study demonstrated that this compound effectively reduced progesterone levels in various animal species. In a controlled experiment involving jennies (female donkeys), different doses of this compound were administered to assess luteolysis:
Treatment Group | Dose of this compound | Luteolysis Induction | Estrous Cycle Length Reduction |
---|---|---|---|
Control | None | No | Baseline |
C1 | 250 µg | Yes | Significant |
C2 | 125 µg | Yes | Significant |
C3 | 65.5 µg | Yes | Significant |
C4 | 37.5 µg | Yes | Significant |
The results indicated that all doses were effective in inducing luteolysis and shortening the estrous cycle length .
Clinical Case Studies
- Bovine Reproductive Health : In a study involving heifers, this compound was used to induce early abortion. The treatment resulted in a significant drop in progesterone levels within 24 hours, confirming its efficacy in managing reproductive outcomes. Foetal death was observed within two days post-treatment, with clinical signs including vaginal discharge .
-
Sow Lactation Performance : Another study highlighted the impact of this compound on lactating sows. Administering D-cloprostenol sodium significantly improved milk yield and reduced the weaning-to-estrus interval:
This demonstrates this compound's role in enhancing reproductive performance and lactation in sows .
Treatment Group Milk Yield (kg) Weaning-to-Estrus Interval (days) Control 135.63 10 D-Cloprostenol Sodium 176.72 7
Side Effects and Safety Profile
While this compound is generally safe when used correctly, potential side effects may include:
- Gastrointestinal disturbances
- Increased heart rate
- Uterine hypertonicity
Monitoring for adverse effects is essential, especially when administering higher doses or in sensitive animal populations .
属性
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGGHXVGBSZVMZ-QIZQQNKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
55028-72-3 (mono-hydrochloride salt) | |
Record name | Cloprostenol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040665927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048372, DTXSID50860575 | |
Record name | Cloprostenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15-epi Cloprostenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50860575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54276-21-0, 40665-92-7, 54276-22-1 | |
Record name | D-cloprostenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54276-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cloprostenol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040665927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloprostenol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054276210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloprostenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11507 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cloprostenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15-epi Cloprostenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50860575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cloprostenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.009 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOPROSTENOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52EJR3Y9IN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CLOPROSTENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4208238832 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary target of Cloprostenol and what are the downstream consequences of this interaction?
A1: this compound functions as a synthetic analog of Prostaglandin F2α (PGF2α) and exerts its effects by binding to Prostaglandin F2α receptors (PGF2α Rs) [, ]. This interaction triggers a cascade of events primarily leading to luteolysis, the structural and functional regression of the corpus luteum (CL) [, , , ]. This luteolytic effect results in a decline in progesterone production, ultimately leading to the termination of pregnancy or the induction of estrus, depending on the stage of the reproductive cycle [, , , , , ].
Q2: Does the stage of the reproductive cycle influence this compound's effects?
A2: Yes, this compound's efficacy is influenced by the stage of the reproductive cycle. Studies show that its luteolytic action is more pronounced during specific periods. For instance, in mares, the efficacy of this compound in inducing full luteolysis is dose-dependent and most evident in mares with CLs aged between 96 and 104 hours []. In sheep, this compound can terminate early pregnancy around day 21, but multiple injections might be required depending on the number of embryos present, indicating a possible embryonic influence on luteal sensitivity to prostaglandins [].
Q3: How does this compound impact LH receptors?
A3: Research suggests that this compound can downregulate luteal luteinizing hormone receptor (LHCGR) mRNA expression [, ]. This downregulation is both time- and dose-dependent and contributes to the decreased responsiveness of the corpus luteum to LH, ultimately playing a role in luteolysis []. This effect on LHCGR expression may be a significant mechanism contributing to this compound's luteolytic action.
Q4: What is the molecular formula and weight of this compound?
A4: While the provided research focuses on the biological effects of this compound, it does not delve into its detailed chemical characterization like molecular formula, weight, or spectroscopic data. For this information, referring to chemical databases or the drug manufacturer's specifications would be more appropriate.
Q5: How is this compound metabolized and eliminated from the body?
A5: While the provided studies do not elaborate on the specific metabolic pathways of this compound, they mention the detection of its metabolite, 13,14-dihydro-15-keto Prostaglandin F2α (PGFM), in plasma [, ]. This indicates that this compound undergoes metabolic processes in the body, likely similar to PGF2α. Further research focusing on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, would be beneficial.
Q6: What are the known toxicological effects of this compound?
A6: While the provided studies primarily focus on the efficacy and applications of this compound, some mention potential side effects. For instance, the use of this compound for inducing parturition in cows was associated with a higher incidence of retained foetal membranes []. More comprehensive toxicological studies are necessary to fully assess potential adverse effects and determine safe and effective dosage regimens.
Q7: What is the environmental impact of this compound use?
A7: The research provided does not specifically address the environmental impact of this compound. Given its use in animal husbandry, assessing its potential presence in the environment, particularly water and soil, and its effects on non-target organisms would be crucial for understanding its overall ecological footprint.
Q8: Are there alternatives to this compound for inducing luteolysis or terminating pregnancy?
A8: Yes, alternatives to this compound for inducing luteolysis or terminating pregnancy exist, such as other PGF2α analogs like dinoprost tromethamine []. Additionally, depending on the species and the specific application, alternative approaches like the use of progesterone antagonists or GnRH agonists might be considered [, , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。